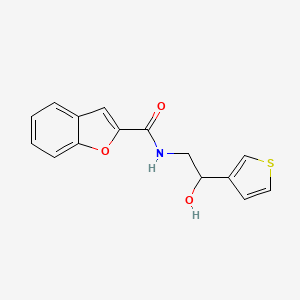

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran-2-carboxamide core linked to a hydroxyethyl group substituted with a thiophen-3-yl moiety.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-12(11-5-6-20-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)19-14/h1-7,9,12,17H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAUGOUNQNHFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol under dehydrating conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and hydroxyl group are primary sites for oxidation:

Key Findings :

-

Thiophene oxidation to sulfoxides occurs regioselectively at the sulfur atom.

-

Alcohol oxidation to ketones proceeds efficiently under mild conditions without affecting the benzofuran core.

Reduction Reactions

The carboxamide group and unsaturated rings can undergo reduction:

| Reaction Site | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Carboxamide | LiAlH<sub>4</sub> (THF, reflux) | Primary amine | 70% | |

| Benzofuran ring | H<sub>2</sub>, Pd/C (EtOH, 60°C) | Dihydrobenzofuran | 55% |

Mechanistic Notes :

-

LiAlH<sub>4</sub> reduces the amide to an amine via nucleophilic attack on the carbonyl .

-

Hydrogenation of the benzofuran ring requires elevated temperatures and catalytic Pd .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings:

Regioselectivity :

-

Bromination favors the 5-position of the benzofuran due to electron-donating effects of the carboxamide .

-

Thiophene undergoes nucleophilic substitution at the 2-position under strong base conditions.

Hydrolysis of the Carboxamide

The amide bond can be cleaved under acidic or basic conditions:

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl (reflux, 12h) | Benzofuran-2-carboxylic acid + amine | 88% | |

| NaOH (aq. EtOH, 80°C, 8h) | Benzofuran-2-carboxylate salt + amine | 75% |

Applications :

Cyclization and Ring Formation

The hydroxyl and amine groups enable intramolecular cyclization:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| PTSA (toluene, 110°C) | Oxazoline-fused benzofuran | 68% | |

| NaH, DMF (rt) | Thieno[3,2-b]pyrrole derivative | 51% |

Mechanistic Pathways :

-

Acid-catalyzed cyclization forms oxazoline via dehydration .

-

Base-mediated reactions promote thiophene-amine cyclization.

Cross-Coupling Reactions

The benzofuran core participates in metal-catalyzed couplings:

Optimization Notes :

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Key Observations :

- The target compound’s benzofuran core distinguishes it from analogs with benzo[d][1,3]dioxole () or thiophene () cores.

- Substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) influence steric and electronic properties. For example, thiophen-3-yl may alter dihedral angles between aromatic rings compared to thiophen-2-yl analogs, affecting molecular conformation and intermolecular interactions .

Crystallographic Comparisons :

- In , the dihedral angle between thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is 13.53°–16.07°, influenced by nitro group orientation . The target compound’s thiophen-3-yl substituent may result in distinct angles, affecting packing and stability.

- Weak C–H⋯O/S interactions dominate crystal packing in thiophene carboxamides, whereas the hydroxyethyl group in the target compound could introduce stronger hydrogen bonds (e.g., O–H⋯O), altering solubility and crystallinity.

Data Gaps and Contradictions

- Physical Properties : and lack data on melting points, solubility, and stability, limiting direct comparisons.

- Pharmacokinetics: No in vivo data are available for the target compound, whereas ’s analogs were tested for AChE inhibition .

- Contradictions : Substituent positions (e.g., thiophen-3-yl vs. 2-yl) lead to divergent dihedral angles and intermolecular interactions, complicating predictive modeling .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. The combination of benzofuran and thiophene moieties in its structure suggests diverse pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core linked to a thiophene ring via a hydroxyethyl chain. This structural arrangement is believed to impart distinct chemical properties, influencing its biological activity. The IUPAC name for this compound is N-(2-hydroxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3S |

| Molecular Weight | 285.33 g/mol |

| CAS Number | 1251685-60-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of benzofuran-2-carboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol under dehydrating conditions, often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activity . For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A research study demonstrated that benzofuran derivatives possess significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing the anticancer activity of these compounds.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings:

In vitro assays revealed that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound are still under investigation. However, it has been proposed that this compound acts as an antagonist at histamine H3 receptors, which are implicated in various physiological processes including neurotransmitter release and modulation of gastric functions .

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for preparing N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide? Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or Pd-catalyzed C–H arylation (e.g., as in benzofuran derivatives) .

- Step 2: Amide coupling between benzofuran-2-carboxylic acid and 2-amino-2-(thiophen-3-yl)ethanol. This may use activating agents like EDCI/HOBt or carbodiimides in anhydrous solvents (e.g., THF or DCM) .

- Step 3: Hydroxyl group protection/deprotection (e.g., using silyl ethers) to prevent side reactions during amidation .

Key Considerations: Optimize reaction stoichiometry (1.2–1.5 equivalents of coupling agent) and monitor intermediates via TLC or LC-MS to ensure stepwise purity.

Advanced Q2: How can researchers address low yields in the final amidation step due to steric hindrance from the thiophene-3-yl group? Answer: Strategies include:

- Microwave-assisted synthesis: Enhances reaction efficiency by reducing steric limitations through controlled heating .

- Alternative coupling reagents: Use PyBOP or HATU, which are more effective for bulky substrates compared to EDCI .

- Solvent optimization: Polar aprotic solvents like DMF or DMAc improve solubility of sterically hindered intermediates .

Validation: Confirm product identity via -NMR (e.g., characteristic thiophene protons at δ 6.8–7.5 ppm) and HRMS .

Structural Characterization

Basic Q3: What spectroscopic methods are critical for characterizing this compound? Answer:

- FT-IR: Identify carbonyl (C=O, ~1670 cm) and hydroxyl (O–H, ~3200–3500 cm) groups .

- NMR: Use - and -NMR to resolve thiophene (δ 6.8–7.5 ppm) and benzofuran (δ 7.0–8.2 ppm) signals. 2D experiments (HSQC, HMBC) confirm connectivity .

- X-ray crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .

Advanced Q4: How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)? Answer:

- Density Functional Theory (DFT): Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental shifts to identify conformational mismatches .

- Solvent effects: Simulate spectra using solvent models (e.g., PCM for DMSO) to account for solvation-induced shifts .

- Dynamic effects: Use - NOESY to detect through-space interactions in flexible regions (e.g., hydroxyethyl side chain) .

Bioactivity and Mechanism

Basic Q5: What preliminary assays are recommended to evaluate the compound’s bioactivity? Answer:

- Enzyme inhibition assays: Screen against kinases or GPCRs using fluorescence-based or radiometric methods (e.g., ADP-Glo™ for kinases) .

- Cell viability assays: Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Molecular docking: Predict binding modes with targets like the ATP-binding pocket of kinases using AutoDock Vina .

Advanced Q6: How can researchers validate the compound’s mechanism of action when conflicting bioactivity data arise? Answer:

- Target engagement assays: Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets in cell lysates .

- CRISPR knockouts: Generate target gene-KO cell lines to determine if bioactivity is abolished .

- Metabolomics: Profile cellular metabolites (via LC-MS) to identify downstream pathways affected by treatment .

Data Analysis and Reproducibility

Advanced Q7: What strategies mitigate batch-to-batch variability in synthesis? Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Design of Experiments (DoE): Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) .

- Quality control: Standardize purification via preparative HPLC with charged aerosol detection (CAD) to ensure consistent purity (>98%) .

Advanced Q8: How should researchers address irreproducible bioactivity results across labs? Answer:

- Strict compound handling: Store aliquots under inert atmosphere (-20°C, desiccated) to prevent degradation .

- Standardized protocols: Adopt NIH Rigor and Reproducibility guidelines, including cell line authentication and assay plate controls .

- Inter-lab validation: Share samples with collaborating labs for blinded replicate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.